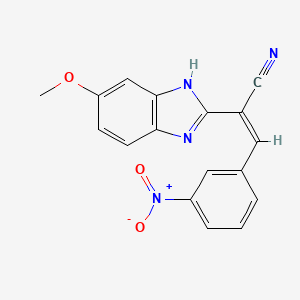![molecular formula C21H20BrN3O6 B5310492 N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine](/img/structure/B5310492.png)
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine, also known as BBVAV, is a peptide that has been synthesized and studied for its potential applications in scientific research. This peptide is made up of amino acids and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine is believed to exert its effects through the inhibition of various signaling pathways. Specifically, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has various biochemical and physiological effects. One of the primary effects is the inhibition of cancer cell growth. Additionally, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine in lab experiments is its ability to inhibit cancer cell growth. Additionally, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine. One area of research is the development of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine and its effects on various signaling pathways. Finally, the synthesis method of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine could be optimized to reduce the cost of production and increase its availability for research purposes.
Conclusion:
In conclusion, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine is a peptide that has shown potential for various scientific research applications. Its ability to inhibit cancer cell growth, reduce inflammation, and protect cells from oxidative damage make it a promising candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine and its potential applications in scientific research.
Synthesemethoden
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine can be synthesized through a solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and purified through various chromatography techniques. The final product is a pure peptide that can be used for scientific research.
Wissenschaftliche Forschungsanwendungen
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been studied for its potential applications in various scientific research fields. One of the primary areas of research is in the field of cancer treatment. N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O6/c1-12(2)18(21(28)29)24-20(27)17(11-13-4-3-5-16(10-13)25(30)31)23-19(26)14-6-8-15(22)9-7-14/h3-12,18H,1-2H3,(H,23,26)(H,24,27)(H,28,29)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEQQORQZGZDRV-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5310419.png)
![6-hydroxy-5-nitro-2-[2-(3-pyridinyl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5310420.png)
![3-(2-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5310429.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-fluoroisonicotinamide](/img/structure/B5310437.png)
![5-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5310443.png)

![7-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5310461.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5310465.png)


![(4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5310493.png)
![2-(4-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide](/img/structure/B5310500.png)
![7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5310503.png)
![3-hydroxy-1-(2-methoxyethyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310504.png)